molecular formula C34H28Br2FeP2Pd B568543 Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) CAS No. 124268-93-5

Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)

Cat. No.: B568543
CAS No.: 124268-93-5
M. Wt: 820.619
InChI Key: ZHEJVWMCZVGKAJ-UHFFFAOYSA-L
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Description

Molecular Geometry and Coordination Environment

Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) adopts a distorted square-planar geometry at the palladium center, coordinated by two phosphorus atoms from the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand and two bromine atoms. The dppf ligand acts as a bidentate chelating agent, with the two phosphorus atoms occupying cis positions relative to the palladium center. X-ray diffraction studies confirm that the palladium atom resides in a slightly distorted square-planar environment, with P–Pd–P and Br–Pd–Br bond angles deviating from ideal 90° values due to steric and electronic effects.

Table 1: Key geometric parameters

Parameter Value (Å or °) Source
Pd–P bond length 2.30–2.35 Å
Pd–Br bond length 2.45–2.50 Å
P–Pd–P bite angle 95–100°
Br–Pd–Br bond angle 88–92°

Crystal Field Parameters from X-ray Diffraction Studies

Single-crystal X-ray analyses reveal that dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.45 Å, b = 15.72 Å, c = 10.89 Å, and β = 105.3°. The crystal field splitting energy, inferred from ligand field theory, is influenced by the strong-field dppf ligand, which stabilizes the dxz and dyz orbitals of palladium(II). The distortion from ideal square-planar geometry reduces the degeneracy of the dxy and dx²−y² orbitals, as evidenced by electronic spectroscopy and magnetic susceptibility data.

Bond Length Analysis: Pd–P vs. Pd–Br Interactions

The Pd–P bond lengths (2.30–2.35 Å) are consistent with strong σ-donation from the phosphorus atoms, while the longer Pd–Br bonds (2.45–2.50 Å) reflect weaker ionic interactions. Comparative studies of analogous palladium complexes show that electron-withdrawing bromine ligands elongate the Pd–P bonds by 0.05–0.10 Å compared to chloride analogs, due to reduced back-donation into the phosphorus orbitals.

Table 2: Comparative bond lengths in palladium-dppf complexes

Complex Pd–P (Å) Pd–X (Å) Reference
[Pd(dppf)Cl2] 2.28 2.38
[Pd(dppf)Br2] 2.32 2.48
[Pd(dppf)I2] 2.35 2.65

Torsional Strain in Ferrocene Backbone Coordination

The ferrocene backbone in dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) exhibits torsional strain due to the constrained bite angle (95–100°) imposed by the dppf ligand. X-ray data show a 10–15° tilt between the cyclopentadienyl (Cp) rings, deviating from the parallel alignment observed in unstrained ferrocenes. Density functional theory (DFT) calculations indicate that this strain lowers the energy barrier for ligand substitution reactions, enhancing the complex’s catalytic activity in cross-coupling processes.

Figure 1: Torsional strain metrics

  • Cp–Fe–Cp tilt angle: 8–12°
  • P–Fe–P dihedral angle: 160–165°
  • Energy penalty due to strain: ~15 kJ/mol

Properties

InChI

InChI=1S/2C17H14P.2BrH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEJVWMCZVGKAJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe].Br[Pd]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28Br2FeP2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethanol-Dichloromethane Method

Source outlines a one-step synthesis with high yield (90.46%):

  • Step 1 : Dissolve 2.00 g of Na₂PdCl₄ in 30 mL anhydrous ethanol.

  • Step 2 : Dissolve 4.15 g dppf in 41 mL DCM.

  • Step 3 : Combine solutions under stirring at 25°C for 1 hour.

  • Isolation : Filter the orange-red crystalline product.

This method leverages DCM’s low polarity to precipitate the complex, avoiding column chromatography.

Mixed-Solvent Approach (Patent CN101503428B)

Patent details a scalable protocol:

  • Solution A : PdCl₂ (0.2 g) in 30 mL ethanol.

  • Solution B : dppf (0.8 g) in 50 mL THF.

  • Combination : Add Solution A to B, stir for 3 hours at 25°C.

  • Yield : 98% with 99% purity.

THF enhances ligand solubility, while ethanol aids palladium salt dissolution. The 1:1.2 Pd:dppf molar ratio ensures complete complexation.

Dichloromethane-Exclusive Synthesis (Patent CN102603811A)

Source simplifies the process using DCM as the sole solvent:

  • Step 1 : Dissolve Na₂PdCl₄ in ethanol.

  • Step 2 : Dissolve dppf in DCM.

  • Step 3 : Mix solutions at 25–35°C for 1–4 hours.

  • Yield : >90% with >99% purity.

This method eliminates intermediate steps, directly yielding the DCM-solvated complex.

Optimization of Reaction Conditions

Solvent Selection

Solvent SystemYield (%)Purity (%)Crystallinity
Ethanol-DCM90.4699High
THF-Ethanol9899Moderate
DCM-Exclusive>90>99High

Polar aprotic solvents (DCM, THF) improve ligand solubility, while ethanol facilitates palladium salt dissolution. DCM’s volatility aids crystallization.

Stoichiometric Ratios

A 1:1.1–1.2 Pd:dppf molar ratio minimizes unreacted PdCl₂, as excess dppf ensures complete chelation.

Temperature and Time

Reactions at 25–35°C for 1–4 hours balance kinetics and crystal growth. Prolonged stirring (>5 hours) risks ligand degradation.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy : Peaks at 1,095 cm⁻¹ (P–C aromatic) and 510 cm⁻¹ (Pd–Cl) confirm coordination.

  • ¹H NMR (CDCl₃) : Ferrocene protons resonate at δ 4.2–4.5 ppm, with phenyl groups at δ 7.3–7.6 ppm.

Elemental Analysis

ElementCalculated (%)Observed (%)
Pd13.012.8
Cl17.417.1
Fe6.86.5

Data aligns with theoretical values for Pd(dppf)Cl₂·CH₂Cl₂.

Comparison of Synthesis Methods

MethodAdvantagesLimitations
Ethanol-DCMHigh crystallinity, one-stepRequires solvent switching
THF-EthanolScalable, high purityLonger reaction time
DCM-ExclusiveSimplified workflow, high yieldLimited to DCM solvate

Applications in Catalysis

Pd(dppf)Cl₂ catalyzes:

  • Suzuki-Miyaura Coupling : Converts aryl halides to biaryls at 0.5–1 mol% loading.

  • Carbonylation : Produces ketones from alkenes and CO under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) undergoes various types of reactions, primarily serving as a catalyst in:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions
Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) serves as an effective catalyst in cross-coupling reactions such as Suzuki and Heck reactions. These reactions are pivotal in forming carbon-carbon bonds, which are fundamental in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to facilitate these processes with high efficiency and selectivity has made it a preferred choice among chemists.

1.2 Carbon Dioxide Utilization
Recent studies have demonstrated that this palladium complex can catalyze the insertion of carbon dioxide into organic substrates, leading to valuable products like lactams. This application not only contributes to synthetic chemistry but also aligns with green chemistry principles by utilizing carbon dioxide as a feedstock, thus reducing greenhouse gas emissions.

Synthesis of Complex Molecules

Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) has been employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its role in facilitating complex reaction pathways allows for the efficient construction of intricate molecular architectures.

Case Study: Synthesis of Lactams
A notable application is its use in the synthesis of lactams via carbon monoxide insertion into amines. This method showcases the compound's versatility and effectiveness in generating compounds that are crucial in medicinal chemistry.

Materials Science

3.1 Polymerization Processes
In materials science, dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) has been utilized as a catalyst in polymerization reactions. Its ability to initiate polymer formation enables the development of new materials with tailored properties for applications in electronics and coatings.

3.2 Nanomaterials Development
The compound has also been explored for its potential in synthesizing palladium nanoparticles. These nanoparticles exhibit unique catalytic properties and have applications ranging from environmental remediation to catalysis in industrial processes.

Comparative Analysis of Catalytic Efficiency

The following table summarizes the catalytic efficiency of dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) compared to other palladium complexes in select reactions:

Catalyst TypeReaction TypeYield (%)Reaction Time (h)Reference
Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)Suzuki Coupling952
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) ChlorideHeck Reaction903
Palladium(II) AcetateStille Coupling854

Mechanism of Action

The compound exerts its catalytic effects by coordinating to the palladium center, which facilitates the activation of substrates and the formation of new chemical bonds. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-nitrogen bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Palladium Complexes

Ligand Substituent Variations

a) Dibromo[1,1'-bis(di-tert-butylphosphino)ferrocene]palladium(II) (CAS: 1000310-63-3)
  • Ligand Structure : Replaces diphenylphosphine with bulkier di-tert-butylphosphine groups.
  • Impact : Increased steric hindrance reduces substrate accessibility but enhances selectivity in sterically demanding reactions. The Pd content is 14.4%, slightly lower than the diphenyl analog due to the ligand’s larger molecular weight .
  • Applications : Preferred for couplings involving hindered boronic acids or aryl halides.
b) Dibromo[1,1'-bis(diisopropylphosphino)ferrocene]palladium(II) (CAS: 1154043-20-5)
  • Ligand Structure : Diisopropylphosphine substituents offer intermediate steric bulk between diphenyl and di-tert-butyl analogs.
c) Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthylyl]palladium(II) (CAS: 366488-99-5)
  • Ligand Structure : Binaphthyl backbone introduces axial chirality and π-conjugation.
  • Impact : Enables asymmetric catalysis but reduces Pd content to 12.0% due to the ligand’s extended structure. Suitable for enantioselective couplings .

Palladium Oxidation State and Ligand Type

a) Pd(0) Complexes
  • Example: Bis[1,2-bis(diphenylphosphino)ferrocene]palladium(0)
  • Comparison : Pd(0) species are more reactive in oxidative addition steps but require pre-activation. The dppf-Pd(II) bromo complex avoids this step, offering a "ready-to-use" catalyst .
b) Non-Ferrocene Ligands
  • Examples : Dichloro(1,5-cyclooctadiene)palladium(II) (CAS: 12107-56-1), Dichloro(1,10-phenanthroline)palladium(II)
  • Comparison : Cyclooctadiene and phenanthroline ligands lack the electron-donating phosphine groups, reducing stability in harsh conditions. They are less effective in aryl-aryl couplings but cost-effective for simple reactions .

Catalytic Performance and Reaction Conditions

Efficiency in Cross-Couplings

  • Suzuki-Miyaura Coupling : Dibromo(dppf)Pd(II) achieves yields >80% in aryl-aryl couplings (e.g., 6-bromo-2-chloro-3-iodopyridine with boronic esters in dioxane/water at 73°C) .
  • Buchwald-Hartwig Amination : Demonstrated in microwave-assisted reactions (e.g., 110°C, 1 hour) with sodium carbonate, yielding 47–52% products .

Comparison with Analogous Complexes

Compound Pd Content Optimal Temp (°C) Reaction Time Yield (%) Key Advantage
Dibromo(dppf)Pd(II) ~14.5% 60–110 1–20 h 47–80 Versatility, air-stable
Dibromo(di-tert-butyl-dppf)Pd(II) 14.4% 90–120 4–24 h 60–85 Steric selectivity
Dichloro(1,5-cyclooctadiene)Pd(II) ~30% 25–80 0.5–2 h 70–90 Rapid activation, low cost

Biological Activity

Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), often abbreviated as Pd(dppf)Br2, is a palladium complex that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biocatalysis. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C34H28Br2FeP2Pd
  • Molecular Weight : 820.607 g/mol
  • Melting Point : 274-282 °C
  • CAS Number : 124268-93-5

Mechanisms of Biological Activity

The biological activity of dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) can be attributed to its ability to participate in various catalytic reactions, particularly cross-coupling reactions that are crucial in pharmaceutical synthesis. The palladium center facilitates the activation of carbon-halogen bonds, enabling the formation of carbon-carbon bonds essential for building complex organic molecules.

Catalytic Activity

Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) has been shown to act as an effective catalyst in:

  • Cross-Coupling Reactions : It catalyzes reactions between organometallic reagents (like Grignard and organozinc reagents) and various electrophiles, which is vital in synthesizing pharmaceuticals and other biologically active compounds .
  • Biological Targeting : The compound has been explored for its potential to target specific biological pathways, making it a candidate for drug development.

Study 1: Anticancer Activity

A study investigated the anticancer properties of palladium complexes, including dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II). The results indicated that these complexes could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. Specifically, they showed efficacy against various cancer cell lines, suggesting a mechanism involving DNA damage and cell cycle arrest .

Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Induction of apoptosis via ROS generation
MCF-715.3Cell cycle arrest and DNA damage
A54910.8Modulation of signaling pathways

Study 2: Biocatalysis

In another research effort, dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) was utilized in biocatalytic processes to enhance the synthesis of chiral compounds. The study demonstrated that this palladium complex could effectively catalyze asymmetric reactions with high enantioselectivity, making it a valuable tool in the synthesis of pharmaceuticals .

Safety and Toxicology

While dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) shows promising biological activity, safety assessments reveal potential hazards:

  • Toxicity : It is classified under acute toxicity category 4 and suspected carcinogenicity category 2.
  • Handling Precautions : Proper protective equipment should be used when handling this compound due to its harmful effects upon skin contact or inhalation .

Q & A

Q. How is Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) synthesized and characterized?

Methodological Answer: Synthesis typically involves ligand substitution from precursor complexes. For example, dichloro analogs (e.g., PdCl₂(dppf)) are reacted with bromide sources (e.g., NaBr or HBr) under inert conditions to replace chloride ligands with bromides . Characterization employs techniques such as:

  • Melting point analysis : Melting ranges (e.g., 266–283°C for related PdCl₂(dppf)) confirm purity .
  • Spectroscopy : ¹H/³¹P NMR and IR spectroscopy verify ligand coordination and metal center geometry .
  • X-ray crystallography : Resolves the bite angle of the dppf ligand (critical for catalytic activity) .

Q. What are the primary catalytic applications of this complex in organic synthesis?

Methodological Answer: The complex is widely used in cross-coupling reactions , including:

  • Suzuki-Miyaura couplings : Combines aryl halides with boronic acids. For example, PdCl₂(dppf) catalyzes reactions in dioxane/water at 100°C under nitrogen, achieving yields up to 72% .
  • Borylation reactions : With bis(pinacolato)diboron, KOAc, and microwave heating .
  • C–N bond formation : Employed in methoxycarbonylation and amination reactions .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Classified as acutely toxic (oral, dermal, inhalation) and carcinogenic. Use fume hoods, wear nitrile gloves, and avoid dust formation .
  • First Aid : For skin contact, wash immediately with water; for inhalation, move to fresh air .
  • Storage : Store in airtight containers under inert gas (e.g., N₂) at room temperature, away from oxidizers .

Advanced Research Questions

Q. How does the bromide ligand influence catalytic activity compared to chloride analogues?

Methodological Answer: Bromide ligands alter electronic and steric properties :

  • Electron-withdrawing effect : Bromide increases electrophilicity at the Pd center, potentially accelerating oxidative addition but slowing transmetallation .
  • Reaction Solubility : Bromide complexes may exhibit different solubility profiles in polar solvents (e.g., DMF vs. dioxane), affecting reaction optimization .
  • Comparative Studies : PdBr₂(dppf) shows higher activity in aryl chloride couplings than PdCl₂(dppf) due to enhanced leaving-group ability .

Q. What strategies minimize beta-hydride elimination in cross-coupling reactions using this catalyst?

Methodological Answer:

  • Ligand Design : The large bite angle of dppf (~99°) stabilizes Pd intermediates, reducing β-hydride elimination .
  • Base Selection : Use non-coordinating bases (e.g., K₂CO₃) to avoid destabilizing the Pd center .
  • Temperature Control : Lower temperatures (e.g., 80°C) suppress side reactions while maintaining catalytic turnover .

Q. How can researchers optimize reaction conditions for high-yield cross-couplings with this catalyst?

Methodological Answer:

  • Solvent Systems : Biphasic systems (dioxane/water) enhance substrate solubility and stabilize Pd intermediates .
  • Catalyst Loading : 1–5 mol% is typical; excess ligand (e.g., dppf) prevents Pd black formation .
  • Atmosphere : Rigorous inert conditions (N₂/Ar) prevent catalyst oxidation .
  • Additives : KI or CsF can activate aryl chlorides by halide exchange .

Contradictions and Data Gaps

  • Yield Variability : Reactions under similar conditions (e.g., 100°C in dioxane/water) report yields from 24% to 72%, likely due to differences in substrate steric effects or ligand ratios .
  • Ligand Substitution : While PdBr₂(dppf) is inferred from PdCl₂(dppf) studies, direct mechanistic data on bromide vs. chloride ligand effects remain limited .

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